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Introduction
PF-06679142 is a potent and orally active small molecule activator of AMP-activated protein

kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] With an EC50 of 22

nM for the human α1β1γ1 isoform, PF-06679142 serves as a valuable research tool for

investigating the therapeutic potential of AMPK activation in various metabolic diseases.[1][2][3]

AMPK activation enhances energy-generating processes such as glucose uptake and fatty acid

oxidation while inhibiting energy-consuming pathways like lipid and protein synthesis.[2]

Consequently, PF-06679142 is a promising candidate for studying and potentially treating

conditions like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), with

specific research pointing towards its use in diabetic nephropathy.[1][2]

These application notes provide detailed protocols for utilizing PF-06679142 to study its effects

on metabolic pathways, including in vitro characterization of AMPK activation and its

downstream effects, as well as an in vivo model for diabetic nephropathy.
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Parameter Value Target Assay Conditions

EC50 22 nM Human AMPK α1β1γ1
Cell-free enzyme

assay

Expected Quantitative Effects of PF-06679142 in Cellular
Assays (Hypothetical Data Based on Known AMPK
Activator Effects)

Assay Cell Type
PF-06679142
Concentration

Expected Outcome

ACC Phosphorylation

(Ser79)
C2C12 myotubes 1 µM 3.5-fold increase

Glucose Uptake L6 myotubes 1 µM 1.8-fold increase

Fatty Acid Oxidation HepG2 hepatocytes 10 µM 2.2-fold increase

De Novo Lipogenesis
Primary human

hepatocytes
10 µM 60% inhibition

Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
Caption: AMPK signaling pathway activated by PF-06679142.

Experimental Workflow for a Preclinical Study
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Caption: Preclinical workflow for evaluating PF-06679142.

Experimental Protocols
In Vitro AMPK Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity by

quantifying the amount of ADP produced.

Materials:

Recombinant human AMPK α1β1γ1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15620070?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

SAMS peptide (HMRSAMSGLHLVKRR) as substrate

ATP

PF-06679142

ADP-Glo™ Kinase Assay Kit (Promega)

96-well white, flat-bottom plates

Procedure:

Prepare serial dilutions of PF-06679142 in DMSO, then dilute further in Kinase Buffer.

In a 96-well plate, add 5 µL of diluted PF-06679142 or vehicle control (DMSO in Kinase

Buffer).

Add 10 µL of a solution containing the AMPK enzyme and SAMS peptide in Kinase Buffer.

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final

reaction volume is 25 µL.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.

Calculate the EC50 value by fitting the data to a dose-response curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15620070?utm_src=pdf-body
https://www.benchchem.com/product/b15620070?utm_src=pdf-body
https://www.benchchem.com/product/b15620070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot for Phosphorylation of Acetyl-CoA
Carboxylase (ACC)
Materials:

C2C12 myotubes (or other suitable cell line)

Complete growth medium (e.g., DMEM with 10% FBS)

Serum-free medium

PF-06679142

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Plate C2C12 myoblasts and differentiate into myotubes.

Starve the myotubes in serum-free medium for 4 hours.

Treat cells with various concentrations of PF-06679142 or vehicle (DMSO) for 1 hour.

Wash cells with ice-cold PBS and lyse with lysis buffer.
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Determine protein concentration of the lysates using the BCA assay.

Denature protein samples and separate by SDS-PAGE.

Transfer proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Quantify band intensities and normalize the phospho-ACC signal to the total ACC signal.

In Vivo Model of Diabetic Nephropathy (ZSF1 Rat)
The ZSF1 rat is a model of type 2 diabetes that develops progressive diabetic nephropathy.[4]

[5][6][7]

Materials:

Male obese ZSF1 rats (8-10 weeks old)

Lean ZSF1 rats as controls

PF-06679142

Vehicle (e.g., 0.5% methylcellulose)

Metabolic cages for urine collection

Equipment for measuring blood glucose, blood pressure, and glomerular filtration rate (GFR)

Reagents for measuring urinary albumin and creatinine

Procedure:
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Acclimatize rats for at least one week.

Obtain baseline measurements of body weight, blood glucose, blood pressure, 24-hour

urinary albumin, and creatinine.

Randomize obese ZSF1 rats into vehicle and PF-06679142 treatment groups. A group of

lean rats will serve as non-diabetic controls.

Administer PF-06679142 or vehicle daily by oral gavage. A starting dose of 10 mg/kg can be

used based on studies with similar AMPK activators.[8]

Monitor body weight and blood glucose weekly.

Every 4 weeks, place rats in metabolic cages for 24-hour urine collection to measure

albumin and creatinine excretion.

At the end of the study (e.g., 12-24 weeks), measure GFR.

Euthanize the rats and collect kidney tissue for histological analysis (e.g., PAS and Masson's

trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

In Vitro Glucuronidation Assay
This protocol is to assess the metabolic stability of PF-06679142 against glucuronidation.[9][10]

[11][12][13]

Materials:

Human liver microsomes

PF-06679142

UDP-glucuronic acid (UDPGA)

Alamethicin (to permeabilize microsomal vesicles)

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 5 mM MgCl2)

Acetonitrile (for reaction termination)
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LC-MS/MS system for analysis

Procedure:

Prepare a stock solution of PF-06679142 in DMSO.

In a microcentrifuge tube, pre-incubate human liver microsomes with alamethicin in reaction

buffer at 37°C for 15 minutes.

Add PF-06679142 to the microsomal suspension and pre-incubate for 5 minutes at 37°C.

Initiate the reaction by adding UDPGA.

Incubate at 37°C for a specified time (e.g., 60 minutes).

Terminate the reaction by adding ice-cold acetonitrile.

Centrifuge to pellet the protein.

Analyze the supernatant by LC-MS/MS to quantify the remaining PF-06679142 and the

formation of its glucuronide metabolite.

Calculate the rate of metabolism.

In Vitro OAT3 Uptake Assay
This assay determines if PF-06679142 is a substrate or inhibitor of the renal transporter OAT3,

which can influence its renal clearance.[14][15][16][17][18][19][20]

Materials:

HEK293 cells stably transfected with human OAT3

Parental HEK293 cells (as a control)

Culture medium

Uptake buffer (e.g., Hanks' Balanced Salt Solution)
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PF-06679142

A known OAT3 substrate (e.g., estrone-3-sulfate) and inhibitor (e.g., probenecid)

Scintillation fluid or LC-MS/MS system for detection

Procedure (Inhibition Assay):

Plate OAT3-expressing HEK293 cells and control cells in 24-well plates and grow to

confluency.

Wash the cells with pre-warmed uptake buffer.

Pre-incubate the cells with various concentrations of PF-06679142 or a known inhibitor

(probenecid) in uptake buffer for 10 minutes at 37°C.

Add a radiolabeled or non-labeled known OAT3 substrate to the wells.

Incubate for a short period (e.g., 2-5 minutes) at 37°C.

Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

Lyse the cells.

Quantify the amount of substrate taken up by the cells using liquid scintillation counting or

LC-MS/MS.

Calculate the IC50 of PF-06679142 for OAT3 inhibition by comparing the uptake in the

presence of the compound to the control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions. All research should be conducted in accordance with institutional and

national guidelines. PF-06679142 is for research use only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11372837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372837/
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.4c00504
https://www.benchchem.com/product/b15620070#pf-06679142-for-studying-metabolic-pathways
https://www.benchchem.com/product/b15620070#pf-06679142-for-studying-metabolic-pathways
https://www.benchchem.com/product/b15620070#pf-06679142-for-studying-metabolic-pathways
https://www.benchchem.com/product/b15620070#pf-06679142-for-studying-metabolic-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

